molecular formula C17H21N3O2S B2962378 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-isobutylacetamide CAS No. 1105235-26-4

2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-isobutylacetamide

Cat. No.: B2962378
CAS No.: 1105235-26-4
M. Wt: 331.43
InChI Key: YNJLEJHLDWXATN-UHFFFAOYSA-N
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Description

2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-isobutylacetamide is a synthetic organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which consists of a benzylthio group, a dihydropyrimidinone core, and an isobutylacetamide side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-isobutylacetamide can be achieved through a multi-step process

  • Formation of the Dihydropyrimidinone Core: : The dihydropyrimidinone core can be synthesized using a Biginelli reaction, which involves the condensation of an aldehyde (e.g., benzaldehyde), a β-keto ester (e.g., ethyl acetoacetate), and urea or thiourea.

  • Introduction of the Benzylthio Group: : The benzylthio group can be introduced via a nucleophilic substitution reaction, where a suitable benzylthiol is reacted with the dihydropyrimidinone core under basic conditions.

  • Attachment of the Isobutylacetamide Side Chain: : The final step involves the acylation of the dihydropyrimidinone core with isobutyryl chloride or a similar acylating agent to introduce the isobutylacetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow synthesis, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-isobutylacetamide can undergo a variety of chemical reactions, including:

  • Oxidation: : The benzylthio group can be oxidized to form a sulfoxide or sulfone derivative.

  • Reduction: : The ketone group in the dihydropyrimidinone core can be reduced to form an alcohol.

  • Substitution: : The hydrogen atoms on the benzyl ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

  • Substitution: : Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

  • Sulfoxide/Sulfone Derivatives: : Products formed through oxidation of the benzylthio group.

  • Alcohol Derivatives: : Products formed through reduction of the ketone group.

  • Halogenated Compounds: : Products formed through substitution reactions on the benzyl ring.

Scientific Research Applications

Chemistry

The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in organic synthesis and in the development of new materials.

Biology

In biological research, 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-isobutylacetamide can be used as a tool to study various biochemical pathways. Its potential interactions with enzymes and receptors make it a candidate for drug development and molecular biology studies.

Medicine

This compound may have potential therapeutic applications due to its ability to interact with specific biological targets. Research is ongoing to explore its efficacy in treating diseases or conditions such as cancer, inflammation, and infectious diseases.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-isobutylacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The benzylthio and dihydropyrimidinone moieties of the compound contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Unique Characteristics

The combination of the benzylthio group, dihydropyrimidinone core, and isobutylacetamide side chain makes 2-(2-(benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-isobutylacetamide unique compared to other compounds with similar structures. This unique combination of functional groups contributes to its distinctive chemical and biological properties.

Similar Compounds

  • 2-(2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide: : Lacks the isobutyl group.

  • 2-(6-Oxo-1,6-dihydropyrimidin-4-yl)-N-isobutylacetamide: : Lacks the benzylthio group.

  • 2-(2-(Methylthio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-isobutylacetamide: : Has a methylthio group instead of a benzylthio group.

These similar compounds may exhibit different chemical reactivities and biological activities due to the variations in their functional groups.

Properties

IUPAC Name

2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12(2)10-18-15(21)8-14-9-16(22)20-17(19-14)23-11-13-6-4-3-5-7-13/h3-7,9,12H,8,10-11H2,1-2H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJLEJHLDWXATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC1=CC(=O)NC(=N1)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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